N-(4-methoxybenzyl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound characterized by the presence of methoxyphenyl and trifluoromethyl groups attached to a pyrimidine ring
Preparation Methods
The synthesis of 4-(2-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Methoxyphenyl Groups: This step involves the substitution reactions where methoxyphenyl groups are introduced to the pyrimidine ring.
Addition of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction environments to facilitate the process.
Chemical Reactions Analysis
4-(2-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.
Materials Science: The compound’s unique chemical structure makes it a candidate for use in the synthesis of advanced materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism by which 4-(2-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with methoxyphenyl and trifluoromethyl groups These compounds share some chemical properties but may differ in their reactivity, stability, and specific applications
Conclusion
4-(2-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine is a compound of significant interest due to its unique chemical structure and potential applications in various scientific fields. Its synthesis, chemical reactions, and applications make it a valuable subject of study in both academic and industrial research.
Properties
Molecular Formula |
C20H18F3N3O2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C20H18F3N3O2/c1-27-14-9-7-13(8-10-14)12-24-19-25-16(11-18(26-19)20(21,22)23)15-5-3-4-6-17(15)28-2/h3-11H,12H2,1-2H3,(H,24,25,26) |
InChI Key |
CTRWBGLVSBQNGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.